molecular formula C25H28N2O4 B11232512 methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate

Cat. No.: B11232512
M. Wt: 420.5 g/mol
InChI Key: JRKFRUSCTASLEA-UHFFFAOYSA-N
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Description

Methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a spiro[cyclohexane-1,3’-isoquinolin] core, which is linked to a beta-alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate typically involves multi-step organic reactions One common approach is the condensation of a cyclohexanone derivative with an isoquinoline derivative under acidic conditions to form the spirocyclic coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential applications in drug development due to its bioactive properties. It may serve as a lead compound for designing new pharmaceuticals.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups and the presence of the beta-alaninate moiety. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 3-[(1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]propanoate

InChI

InChI=1S/C25H28N2O4/c1-31-21(28)14-17-26-23(29)22-19-12-6-7-13-20(19)24(30)27(18-10-4-2-5-11-18)25(22)15-8-3-9-16-25/h2,4-7,10-13,22H,3,8-9,14-17H2,1H3,(H,26,29)

InChI Key

JRKFRUSCTASLEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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